Cas no 2229120-29-8 (3-(thiolan-3-yl)azetidin-3-ol)

3-(thiolan-3-yl)azetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(thiolan-3-yl)azetidin-3-ol
- 2229120-29-8
- EN300-1741695
-
- インチ: 1S/C7H13NOS/c9-7(4-8-5-7)6-1-2-10-3-6/h6,8-9H,1-5H2
- InChIKey: SAVMNYZMTMQWBS-UHFFFAOYSA-N
- ほほえんだ: S1CCC(C1)C1(CNC1)O
計算された属性
- せいみつぶんしりょう: 159.07178521g/mol
- どういたいしつりょう: 159.07178521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.6Ų
- 疎水性パラメータ計算基準値(XlogP): -0.2
3-(thiolan-3-yl)azetidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1741695-1.0g |
3-(thiolan-3-yl)azetidin-3-ol |
2229120-29-8 | 1g |
$1256.0 | 2023-05-23 | ||
Enamine | EN300-1741695-2.5g |
3-(thiolan-3-yl)azetidin-3-ol |
2229120-29-8 | 2.5g |
$2464.0 | 2023-09-20 | ||
Enamine | EN300-1741695-0.05g |
3-(thiolan-3-yl)azetidin-3-ol |
2229120-29-8 | 0.05g |
$1056.0 | 2023-09-20 | ||
Enamine | EN300-1741695-0.5g |
3-(thiolan-3-yl)azetidin-3-ol |
2229120-29-8 | 0.5g |
$1207.0 | 2023-09-20 | ||
Enamine | EN300-1741695-0.25g |
3-(thiolan-3-yl)azetidin-3-ol |
2229120-29-8 | 0.25g |
$1156.0 | 2023-09-20 | ||
Enamine | EN300-1741695-5.0g |
3-(thiolan-3-yl)azetidin-3-ol |
2229120-29-8 | 5g |
$3645.0 | 2023-05-23 | ||
Enamine | EN300-1741695-5g |
3-(thiolan-3-yl)azetidin-3-ol |
2229120-29-8 | 5g |
$3645.0 | 2023-09-20 | ||
Enamine | EN300-1741695-10.0g |
3-(thiolan-3-yl)azetidin-3-ol |
2229120-29-8 | 10g |
$5405.0 | 2023-05-23 | ||
Enamine | EN300-1741695-0.1g |
3-(thiolan-3-yl)azetidin-3-ol |
2229120-29-8 | 0.1g |
$1106.0 | 2023-09-20 | ||
Enamine | EN300-1741695-10g |
3-(thiolan-3-yl)azetidin-3-ol |
2229120-29-8 | 10g |
$5405.0 | 2023-09-20 |
3-(thiolan-3-yl)azetidin-3-ol 関連文献
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
3-(thiolan-3-yl)azetidin-3-olに関する追加情報
3-(Thiolan-3-yl)azetidin-3-ol: A Comprehensive Overview
3-(Thiolan-3-yl)azetidin-3-ol (CAS No: 2229120-29-8) is a unique organic compound with significant potential in various scientific and industrial applications. This compound, classified under the broader category of thiolane derivatives, has garnered attention due to its versatile chemical properties and structural features. The molecule consists of a thiolane ring (a five-membered sulfur-containing ring) fused with an azetidine ring (a four-membered nitrogen-containing ring), creating a bicyclic structure that imparts distinctive reactivity and stability.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 3-(thiolan-3-yl)azetidin-3-ol, leveraging innovative methodologies such as catalytic asymmetric synthesis and ring-closing metathesis. These techniques have not only improved the yield and purity of the compound but also opened new avenues for exploring its functionalization. Researchers have demonstrated that the compound's reactivity can be fine-tuned by modifying substituents on the thiolane or azetidine rings, thereby expanding its applicability in fields such as drug discovery, materials science, and biotechnology.
The structural uniqueness of 3-(thiolan-3-yl)azetidin-3-ol lies in its ability to adopt multiple conformations, which significantly influences its chemical reactivity and biological activity. Studies have shown that the compound exhibits antimicrobial properties, making it a promising candidate for developing novel antibiotics. Additionally, its ability to act as a chiral catalyst in asymmetric synthesis reactions has been explored, highlighting its role in enantioselective processes.
In the context of materials science, 3-(thiolan-3-yl)azetidin-3-ol has been investigated for its potential as a building block in constructing advanced materials with tailored mechanical and electronic properties. Its sulfur-containing structure facilitates strong intermolecular interactions, which are advantageous in creating robust polymer networks or nanostructured materials.
Recent research has also focused on the bioavailability and pharmacokinetics of 3-(thiolan-3-yl)azetidin-3-ol, particularly in preclinical models. Findings suggest that the compound exhibits favorable absorption profiles and minimal toxicity, further underscoring its potential as a therapeutic agent. Collaborative efforts between chemists and biologists have led to the identification of specific biological targets for this compound, paving the way for targeted drug delivery systems.
The synthesis of 3-(thiolan-3-yl)azetidin-3-ol involves a multi-step process that typically begins with the preparation of precursor molecules such as thiolane derivatives or azetidine analogs. Advanced techniques like transition metal-catalyzed coupling reactions and enzymatic transformations have been employed to achieve high yields and selectivity. These methods not only enhance the scalability of production but also align with green chemistry principles by minimizing waste and energy consumption.
In conclusion, 3-(thiolan-3-yli)azetidin-l-ol (CAS No: 2229120-l9-l8) stands out as a multifaceted compound with diverse applications across various disciplines. Its unique chemical structure, coupled with recent breakthroughs in synthesis and functionalization, positions it as a key player in advancing scientific research and industrial innovation.
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